1-(Azidomethoxy)propane
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Overview
Description
1-(Azidomethoxy)propane is an organic compound characterized by the presence of an azide group attached to a methoxypropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)propane can be synthesized through a multi-step process involving the reaction of propanol with sodium azide. The general synthetic route involves:
Formation of 1-chloromethoxypropane: This is achieved by reacting propanol with thionyl chloride (SOCl2) under reflux conditions to form 1-chloromethoxypropane.
Substitution Reaction: The 1-chloromethoxypropane is then reacted with sodium azide (NaN3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles remain similar, involving large-scale reactions with appropriate safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted methoxypropanes.
Reduction: 1-(Aminomethoxy)propane.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
1-(Azidomethoxy)propane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.
Mechanism of Action
The mechanism of action of 1-(Azidomethoxy)propane largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings. This reaction is facilitated by the presence of copper(I) catalysts, which activate the azide and alkyne groups for cycloaddition.
Reduction Reactions: The azide group is reduced to an amine through the transfer of electrons from the reducing agent, resulting in the formation of 1-(Aminomethoxy)propane.
Comparison with Similar Compounds
1-(Azidomethoxy)propane can be compared with other azidoalkanes and methoxyalkanes:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both azide and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C4H9N3O |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-(azidomethoxy)propane |
InChI |
InChI=1S/C4H9N3O/c1-2-3-8-4-6-7-5/h2-4H2,1H3 |
InChI Key |
AUGXIASOOURECO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCN=[N+]=[N-] |
Origin of Product |
United States |
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